

Physical and chemical properties of 3-Chloro-5-iodo-pyridin-2-ol

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Compound of Interest

Compound Name: 3-Chloro-5-iodo-pyridin-2-ol

Cat. No.: B1321761

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An In-depth Technical Guide to 3-Chloro-5-iodo-pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodo-pyridin-2-ol is a halogenated pyridinol compound of interest in medicinal chemistry and materials science. Its multifunctional structure, featuring a pyridine core with chloro, iodo, and hydroxyl substituents, suggests a potential for diverse chemical reactivity and biological activity. Halogenated pyridines and pyridinols are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Chloro-5-iodo-pyridin-2-ol**, drawing from available data. Due to a scarcity of direct experimental findings for this specific molecule, some properties are presented as computed estimates.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **3-Chloro-5-iodo-pyridin-2-ol** is provided below. It is important to note that while some data is sourced from chemical suppliers and databases, many of the specific physical properties like melting and boiling points have not been experimentally determined and reported in publicly accessible literature.

Table 1: Identifiers and Basic Properties of **3-Chloro-5-iodo-pyridin-2-ol**

Property	Value	Source
CAS Number	97966-02-4	[3][4]
Molecular Formula	C ₅ H ₃ ClINO	[4][5]
Molecular Weight	255.44 g/mol	[4][5]
IUPAC Name	3-chloro-5-iodo-1H-pyridin-2-one	[4]
Appearance	Light yellow to yellow solid (inferred)	[3]
Storage Temperature	2-8°C, protect from light	[3]

Table 2: Computed Physicochemical Properties of **3-Chloro-5-iodo-pyridin-2-ol**

Property	Value	Source
XLogP3	1.2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	0	[4]
Exact Mass	254.89479 g/mol	[4]
Monoisotopic Mass	254.89479 g/mol	[4]
Topological Polar Surface Area	29.1 Å ²	[4]
Heavy Atom Count	9	[4]
Complexity	209	[4]

Experimental Protocols

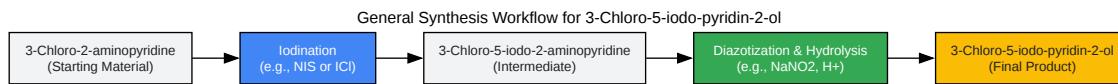
Detailed experimental protocols for the synthesis and analysis of **3-Chloro-5-iodo-pyridin-2-ol** are not readily available in the scientific literature. However, a general synthesis strategy for halogenated pyridinols can be inferred from procedures for related compounds.

General Synthesis Approach for Halogenated Pyridinols

The synthesis of halogenated pyridinols often involves a multi-step process starting from a suitable pyridine precursor. A plausible synthetic route for **3-Chloro-5-iodo-pyridin-2-ol** could involve the following conceptual steps:

- Starting Material: A readily available di-substituted pyridine, such as 3-chloro-2-aminopyridine.
- Iodination: Introduction of an iodine atom at the 5-position. This can often be achieved through electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).
- Hydroxylation/Diazotization: Conversion of the amino group at the 2-position to a hydroxyl group. This is typically carried out via a diazotization reaction, where the amino group is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed to the pyridin-2-ol.

A generalized workflow for such a synthesis is depicted in the diagram below.



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A generalized synthetic pathway for **3-Chloro-5-iodo-pyridin-2-ol**.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Chloro-5-iodo-pyridin-2-ol** are not available in public databases. However, based on the structure, the following characteristic signals would be expected:

- ^1H NMR: Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants. The chemical shift of the N-H proton of the pyridin-2-one tautomer would be expected to be broad and downfield.
- ^{13}C NMR: Five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the oxygen (C=O in the pyridinone tautomer) would appear at a significantly downfield chemical shift.
- IR Spectroscopy: Characteristic peaks for the O-H or N-H stretching (depending on the tautomeric form), C=O stretching of the pyridinone form, and C-Cl and C-I stretching vibrations in the fingerprint region.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (255.44 g/mol). The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the pyridine ring.

Potential Biological Activities

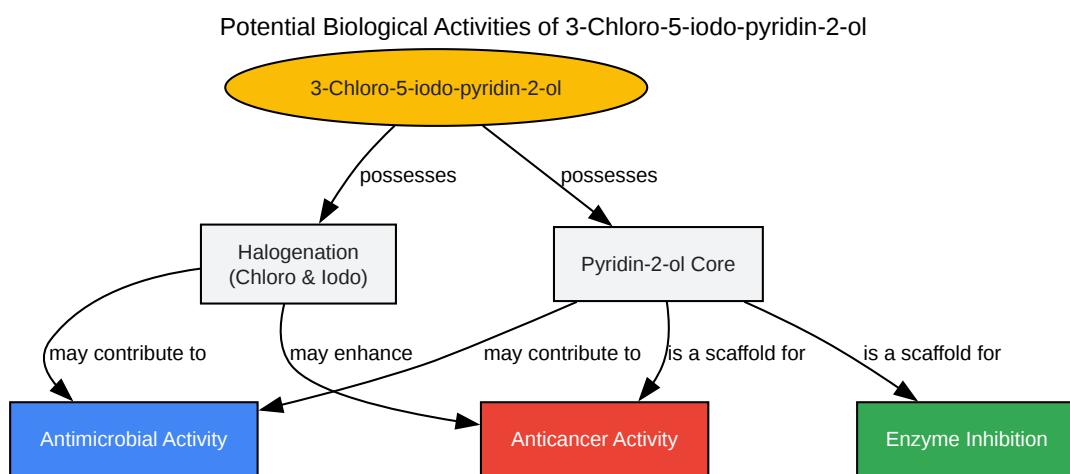
While no specific biological activities have been reported for **3-Chloro-5-iodo-pyridin-2-ol**, the broader class of halogenated pyridines and pyridinols has been investigated for various therapeutic applications. This suggests that **3-Chloro-5-iodo-pyridin-2-ol** could be a candidate for biological screening.

The presence of halogen atoms can significantly influence the lipophilicity and electronic properties of a molecule, which in turn can affect its biological activity.^[1] Studies on related compounds have shown potential in the following areas:

- Antimicrobial Activity: Halogenated heterocyclic compounds are known to possess antibacterial and antifungal properties.^{[1][6]} The specific combination of chloro and iodo substituents in **3-Chloro-5-iodo-pyridin-2-ol** may confer a unique spectrum of antimicrobial activity.

- Anticancer Activity: Pyridine-based structures are common scaffolds in the design of anticancer agents.[7] Halogenation can enhance the cytotoxic effects of these compounds against various cancer cell lines.
- Enzyme Inhibition: The pyridine nucleus is a key component of many enzyme inhibitors. The substituents on **3-Chloro-5-iodo-pyridin-2-ol** could enable it to interact with the active sites of specific enzymes, potentially leading to therapeutic effects.[8]

The potential for biological activity based on the structural features of **3-Chloro-5-iodo-pyridin-2-ol** is illustrated in the following diagram.



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Logical relationships of structural features to potential biological activities.

Conclusion

3-Chloro-5-iodo-pyridin-2-ol is a chemical entity with potential for further investigation in drug discovery and materials science. While comprehensive experimental data for this specific compound is currently limited, its structural features suggest promising avenues for research.

The tables and diagrams provided in this guide summarize the available information and offer a framework for future studies. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

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